Cas no 1388064-69-4 (O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine)

O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-(3-Fluoro-2-methoxybenzyl)hydroxylamine
- O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine
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- MDL: MFCD22562807
- インチ: 1S/C8H10FNO2/c1-11-8-6(5-12-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3
- InChIKey: IPPKEDJRTCIESR-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(CON)=C1OC
計算された属性
- せいみつぶんしりょう: 171.06955672 g/mol
- どういたいしつりょう: 171.06955672 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5
- ぶんしりょう: 171.17
- 疎水性パラメータ計算基準値(XlogP): 0.9
O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D630926-1g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 95% | 1g |
$525 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150407-100mg |
O-(3-Fluoro-2-methoxybenzyl)hydroxylamine |
1388064-69-4 | 98% | 100mg |
¥7459.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150407-1g |
O-(3-Fluoro-2-methoxybenzyl)hydroxylamine |
1388064-69-4 | 98% | 1g |
¥9181.00 | 2023-11-21 | |
Enamine | EN300-1854550-10.0g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1854550-0.1g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1854550-0.5g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1854550-0.25g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1854550-1g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 1g |
$1057.0 | 2023-09-18 | ||
eNovation Chemicals LLC | D630926-1g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 95% | 1g |
$525 | 2025-02-26 | |
eNovation Chemicals LLC | D630926-1g |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
1388064-69-4 | 95% | 1g |
$525 | 2025-02-27 |
O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
O-(3-fluoro-2-methoxyphenyl)methylhydroxylamineに関する追加情報
O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine: A Comprehensive Overview
The compound O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine, identified by the CAS number 1388064-69-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers worldwide.
The chemical structure of O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine consists of a phenyl ring substituted with fluoro and methoxy groups, along with a hydroxylamine moiety. This combination imparts the molecule with distinct electronic and steric properties, which are crucial for its interactions in biological systems. The fluoro group at the 3-position and the methoxy group at the 2-position on the phenyl ring contribute to the molecule's stability and reactivity, making it a versatile building block in organic synthesis.
Recent advancements in synthetic methodologies have enabled the efficient preparation of O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine. Researchers have explored various routes, including nucleophilic substitution and coupling reactions, to synthesize this compound with high purity and yield. These methods not only enhance the scalability of production but also pave the way for its application in large-scale manufacturing processes.
In terms of applications, O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine has shown promise in drug discovery programs targeting various diseases. Its ability to modulate key enzymes and receptors makes it a valuable lead compound for developing therapeutic agents. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression, highlighting its role in oncology research.
Beyond pharmacology, this compound has also found applications in material science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has explored its integration into polymer systems to enhance conductivity and stability, opening new avenues for its utilization in advanced materials.
From an environmental perspective, understanding the ecological impact of O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine is crucial for sustainable practices. Studies have been conducted to assess its biodegradability and toxicity profiles, ensuring that its use aligns with eco-friendly principles. These findings underscore the importance of responsible handling and disposal of such compounds in industrial settings.
In conclusion, O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine stands as a multifaceted compound with diverse applications across various scientific domains. Its structural uniqueness, coupled with recent research advancements, positions it as a key player in future innovations. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to both academic research and industrial applications.
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